molecular formula C18H26ClFN2O3S B11343329 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-pentylpiperidine-4-carboxamide

1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-pentylpiperidine-4-carboxamide

Cat. No.: B11343329
M. Wt: 404.9 g/mol
InChI Key: ZQKSUKXLIDNGCQ-UHFFFAOYSA-N
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Description

1-[(2-Chloro-6-fluorophenyl)methanesulfonyl]-N-pentylpiperidine-4-carboxamide is a synthetic organic compound that belongs to the class of sulfonyl piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-chloro-6-fluorophenyl)methanesulfonyl]-N-pentylpiperidine-4-carboxamide typically involves multiple steps:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Chloro-6-fluorophenyl)methanesulfonyl]-N-pentylpiperidine-4-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation and Reduction: The sulfonyl group can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the sulfonyl group.

Scientific Research Applications

1-[(2-Chloro-6-fluorophenyl)methanesulfonyl]-N-pentylpiperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting specific receptors or enzymes.

    Biological Research: The compound is used in biochemical assays to investigate its effects on cellular processes and molecular pathways.

    Industrial Applications: It can be utilized as an intermediate in the synthesis of other complex organic molecules, contributing to the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[(2-chloro-6-fluorophenyl)methanesulfonyl]-N-pentylpiperidine-4-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to certain receptors or enzymes, modulating their activity and influencing biological processes.

    Pathways Involved: It can affect signaling pathways, leading to changes in gene expression, protein function, and cellular behavior.

Comparison with Similar Compounds

  • 1-[(2-Chloro-6-fluorophenyl)methanesulfonyl]-N-methylpiperidine-4-carboxamide
  • 1-[(2-Chloro-6-fluorophenyl)methanesulfonyl]-N-ethylpiperidine-4-carboxamide

Comparison:

  • Structural Differences: The primary difference lies in the alkyl group attached to the piperidine ring. The presence of different alkyl groups can influence the compound’s physicochemical properties and biological activity.
  • Uniqueness: 1-[(2-Chloro-6-fluorophenyl)methanesulfonyl]-N-pentylpiperidine-4-carboxamide is unique due to its specific alkyl chain length, which can affect its solubility, stability, and interaction with molecular targets.

Properties

Molecular Formula

C18H26ClFN2O3S

Molecular Weight

404.9 g/mol

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methylsulfonyl]-N-pentylpiperidine-4-carboxamide

InChI

InChI=1S/C18H26ClFN2O3S/c1-2-3-4-10-21-18(23)14-8-11-22(12-9-14)26(24,25)13-15-16(19)6-5-7-17(15)20/h5-7,14H,2-4,8-13H2,1H3,(H,21,23)

InChI Key

ZQKSUKXLIDNGCQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC(=O)C1CCN(CC1)S(=O)(=O)CC2=C(C=CC=C2Cl)F

Origin of Product

United States

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